molecular formula C5H13NO3 B7891668 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]-

1,2-Propanediol, 3-[(2-hydroxyethyl)amino]-

Cat. No.: B7891668
M. Wt: 135.16 g/mol
InChI Key: WDMIBBXCJKNKPN-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- (CAS: Not explicitly listed; structurally related to compounds in and ) is a substituted derivative of 1,2-propanediol (propylene glycol). Its structure features a hydroxyethylamino (-NH-CH2CH2OH) group at the third carbon of the propanediol backbone. This modification introduces enhanced polarity and hydrogen-bonding capacity compared to unmodified 1,2-propanediol.

Properties

IUPAC Name

3-(2-hydroxyethylamino)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3/c7-2-1-6-3-5(9)4-8/h5-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMIBBXCJKNKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601270779
Record name 3-[(2-Hydroxyethyl)amino]-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20829-81-6
Record name 3-[(2-Hydroxyethyl)amino]-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20829-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Hydroxyethyl)amino]-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- typically involves the reaction of 1,2-propanediol with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- involves large-scale reactors and continuous flow processes. The raw materials, 1,2-propanediol and 2-aminoethanol, are fed into the reactor, where they undergo the catalytic reaction. The product is then purified through distillation or crystallization to remove any impurities and obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of simpler alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers, surfactants, and other specialty chemicals.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It is employed in the synthesis of bioconjugates and as a linker in the preparation of drug delivery systems.

Medicine: The compound has potential applications in medicine, particularly in the development of pharmaceuticals. It is used in the synthesis of active pharmaceutical ingredients (APIs) and as a stabilizer in drug formulations.

Industry: In industrial applications, 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- is used as a component in the production of coatings, adhesives, and lubricants. It is also employed in the manufacture of personal care products, such as shampoos and lotions.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their stability and reactivity. The hydroxyl and amino groups in the compound play a crucial role in its interactions with biological molecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of amino-substituted 1,2-propanediols, which differ primarily in their amino substituents:

  • 1,2-Propanediol (propylene glycol) : Base molecule with two hydroxyl groups; widely used as a solvent, antifreeze, and food additive (E1520) .
  • 3-Amino-1,2-propanediol: Features a primary amino (-NH2) group; used in pharmaceutical intermediates .
  • 3-Isopropylamino-1,2-propanediol: Contains a branched isopropylamino group; utilized in synthesizing beta-blockers like metoprolol .
  • 1,2-Propanediol, 3-[(2-hydroxyethyl)amino]-: Unique hydroxyethylamino group (-NH-CH2CH2OH), offering additional hydroxyl functionality for enhanced solubility and reactivity .
Table 1: Structural Comparison of Substituted 1,2-Propanediols
Compound Name Substituent Molecular Formula Key Applications
1,2-Propanediol None (base molecule) C3H8O2 Solvent, antifreeze, food additive
3-Amino-1,2-propanediol -NH2 C3H9NO2 Pharmaceutical intermediates
3-Isopropylamino-1,2-propanediol -NH-CH(CH3)2 C6H15NO2 Synthesis of beta-blockers
3-[(2-Hydroxyethyl)amino]-1,2-PD -NH-CH2CH2OH C5H13NO3 Potential specialty solvents, pharmaceuticals

Physicochemical Properties

  • Polarity and Solubility: The hydroxyethylamino group increases polarity compared to unmodified 1,2-propanediol. While dipole moment data for this specific compound are unavailable, similar compounds like glycerol (dipole moment ~2.8 D) and 1,2-propanediol (~2.3 D) suggest intermediate polarity . The additional hydroxyl group likely enhances water solubility and hydrogen-bonding capacity, making it more hydrophilic than 1,2-propanediol but less than glycerol.
  • Thermal Properties: The boiling point is expected to be higher than 1,2-propanediol (188.6°C) due to increased hydrogen bonding. For comparison, 3-amino-1,2-propanediol has a boiling point of ~250°C .

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